Stereochemical Architecture vs. Linear Amino Alcohols
4-Amino-2-ethylbutan-1-ol hydrochloride possesses a chiral center at the 2-position (carbon bearing the ethyl group), a feature absent in its linear, achiral analog 4-amino-1-butanol. The presence of this chiral center is a fundamental and quantifiable differentiator. The specific configuration (R or S) of the target compound is the key variable required for stereoselective synthesis, whereas 4-amino-1-butanol offers no such stereochemical control [1].
| Evidence Dimension | Number of Chiral Centers |
|---|---|
| Target Compound Data | 1 (at the C2 position) |
| Comparator Or Baseline | 4-Amino-1-butanol: 0 |
| Quantified Difference | +1 chiral center for the target compound |
| Conditions | Structural analysis based on chemical nomenclature and SMILES notation |
Why This Matters
This distinction is critical for procurement in projects aiming to synthesize enantiomerically pure or enriched products, such as chiral ligands, pharmaceuticals, or agrochemicals, where the achiral analog would be entirely unsuitable.
- [1] PubChemLite. (n.d.). 4-amino-2-ethylbutan-1-ol hydrochloride. Retrieved from http://pubchemlite.lcsb.uni.lu/e/compound/54231334 View Source
